molecular formula C8H7ClO3S B12078359 3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid

3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid

Cat. No.: B12078359
M. Wt: 218.66 g/mol
InChI Key: YQQOKBNXHNXPLT-UHFFFAOYSA-N
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Description

3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of an allyloxy group at the 3-position, a chlorine atom at the 4-position, and a carboxylic acid group at the 2-position of the thiophene ring. Thiophenes are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications.

Properties

Molecular Formula

C8H7ClO3S

Molecular Weight

218.66 g/mol

IUPAC Name

4-chloro-3-prop-2-enoxythiophene-2-carboxylic acid

InChI

InChI=1S/C8H7ClO3S/c1-2-3-12-6-5(9)4-13-7(6)8(10)11/h2,4H,1,3H2,(H,10,11)

InChI Key

YQQOKBNXHNXPLT-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(SC=C1Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-4-chlorothiophene-2-carboxylic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the allyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Amino or thiol-substituted thiophenes.

Scientific Research Applications

Chemical Applications

Synthesis and Building Block
3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid serves as a crucial building block in organic synthesis. It can undergo several chemical reactions, including:

  • Oxidation : The compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
  • Reduction : The carboxylic acid group can be reduced to an alcohol or aldehyde with reducing agents such as lithium aluminum hydride.
  • Substitution : The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions.

These reactions allow for the creation of more complex molecules that are essential in various chemical applications .

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that 3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid exhibits potential antimicrobial and anticancer activities. Studies have shown that compounds with similar thiophene structures can interact with biological targets such as enzymes and receptors, modulating their activity. This interaction is influenced by the compound's functional groups, which enhance its binding affinity .

Case Study: Anticancer Agents
In a study focused on small molecule-based drug design, researchers developed anticancer agents targeting the AKT signaling pathway using compounds related to 3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid. These agents demonstrated significant antiproliferative effects in cancer cell lines, suggesting that derivatives of this compound could serve as effective therapeutic agents .

Medical Applications

Therapeutic Potential
The compound is being explored for its therapeutic applications beyond anticancer properties. Its unique structure may allow it to function as a selective agonist for certain receptors, potentially offering treatments for metabolic disorders, including type II diabetes . The ongoing research aims to elucidate the mechanisms through which this compound can exert beneficial effects in medical settings.

Industrial Applications

Advanced Materials Development
In materials science, 3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid is utilized in the development of advanced materials such as conductive polymers and organic semiconductors. Its thiophene core provides excellent electrical conductivity and stability, making it suitable for applications in electronic devices .

Mechanism of Action

The mechanism of action of 3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The allyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chlorine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets. The carboxylic acid group can also participate in acid-base reactions, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Allyloxy)-4-bromothiophene-2-carboxylic acid
  • 3-(Allyloxy)-4-fluorothiophene-2-carboxylic acid
  • 3-(Methoxy)-4-chlorothiophene-2-carboxylic acid

Uniqueness

3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid is unique due to the presence of the allyloxy group, which imparts distinct reactivity and binding properties compared to other similar compounds. The chlorine atom also contributes to its unique chemical behavior, making it a valuable compound for various applications.

Biological Activity

3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid is a sulfur-containing heterocyclic compound belonging to the thiophene class, known for its diverse biological activities. This article delves into the compound's biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid is C₉H₈ClO₃S. Its structure features a thiophene ring substituted with an allyloxy group and a carboxylic acid functional group, which are crucial for its biological activity. The presence of the chlorine atom and the allyloxy group enhances its reactivity and interaction with biological targets.

The biological activity of 3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The allyloxy group can participate in hydrogen bonding and hydrophobic interactions , while the chlorine atom may engage in halogen bonding . Additionally, the carboxylic acid group can facilitate acid-base reactions , further modulating its biological effects .

Biological Activities

Research indicates that compounds containing thiophene rings, such as 3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid, exhibit various pharmacological properties, including:

  • Anticancer Activity : The compound has shown potential as an inhibitor of cell cycle checkpoints, particularly by targeting checkpoint kinase 1 (CHK1). This inhibition can prevent cell cycle arrest in response to DNA damage, making it a candidate for cancer treatment .
  • Anti-inflammatory Effects : Similar thiophene derivatives have been reported to possess anti-inflammatory properties, suggesting potential applications in treating conditions like rheumatoid arthritis and psoriasis .
  • Antimicrobial Properties : Preliminary studies indicate that thiophene derivatives can exhibit antimicrobial activity, although specific data on this compound is limited.

Research Findings and Case Studies

Several studies have explored the biological implications of thiophene derivatives:

  • Inhibition of CHK1 : A study demonstrated that certain thiophene derivatives could inhibit CHK1, leading to enhanced apoptosis in cancer cells. This mechanism suggests that 3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid may similarly induce cell death in tumor cells by disrupting cell cycle regulation .
  • Antiproliferative Activity : Research on related compounds has shown significant antiproliferative effects against various cancer cell lines. For instance, compounds that share structural similarities with 3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid have demonstrated effectiveness in reducing cell viability in prostate cancer cells (PC-3) through apoptosis pathways involving caspase activation .

Comparative Analysis of Biological Activity

Compound NameAnticancer ActivityAnti-inflammatory PotentialAntimicrobial Properties
3-(Allyloxy)-4-chlorothiophene-2-carboxylic acidModeratePotentialLimited
3-(Allyloxy)-5-chlorothiophene-2-carboxylic acidPromisingModerateModerate

Q & A

Q. What are the standard synthetic routes for 3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid?

The compound is synthesized via multi-step routes involving:

  • Condensation and cyclization : Reacting 4-chlorothiophene-2-carboxylic acid derivatives with allyl bromide under basic conditions (e.g., K₂CO₃ in THF) to introduce the allyloxy group .
  • Functional group modifications : Post-synthetic steps, such as ester hydrolysis or halogenation, are performed to achieve the final structure. Reaction optimization often involves catalysts (e.g., Pd/Cu) and solvents like DMF or toluene to enhance yield (typically 65–82%) .

Q. How is the compound structurally characterized in academic research?

Key techniques include:

  • X-ray crystallography : Resolves bond lengths and angles (e.g., thiophene ring geometry) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms allyloxy (–OCH₂CHCH₂) and chlorothiophene substituents.
    • FT-IR : Identifies carboxylic acid (–COOH) and C–Cl stretches.
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .

Q. What are the primary research applications of this compound?

  • Heterocyclic chemistry : Serves as a precursor for synthesizing fused-ring systems (e.g., oxazolo-thiophenes) .
  • Biological studies : Explored for anti-inflammatory activity via COX-2 inhibition assays (IC₅₀ values reported in µM ranges) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Critical factors include:

  • Catalyst selection : Palladium catalysts improve cyclization efficiency (>80% yield) compared to copper-based systems (~65%) .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for allyloxy group introduction .
  • Temperature control : Reactions at 80–100°C minimize side products (e.g., over-oxidation) .

Q. What computational methods are used to predict biological activity?

  • Molecular docking : AutoDock/Vina models ligand-receptor interactions (e.g., binding to COX-2 active sites) .
  • QSAR studies : Correlates substituent electronegativity (e.g., Cl, allyloxy) with anti-inflammatory potency .

Q. How do analytical challenges arise in purity assessment?

  • Impurity profiling : HPLC-MS detects byproducts (e.g., dechlorinated or hydrolyzed derivatives) at <1% levels .
  • Degradation studies : Acidic/basic conditions promote cleavage of the allyloxy group, requiring stability-indicating assays .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity?

Discrepancies may arise from:

  • Assay variability : Differences in cell lines (e.g., RAW 264.7 vs. THP-1) affect IC₅₀ values for anti-inflammatory activity .
  • Purity thresholds : Impurities >2% (e.g., residual solvents) can artificially inflate or suppress activity metrics .

Methodological Tables

Q. Table 1. Comparative Synthesis Routes

StepReagents/ConditionsYield (%)Reference
Allyloxy introductionAllyl bromide, K₂CO₃, THF, 70°C68
CyclizationPd(OAc)₂, DMF, 80°C82
Carboxylic acid formationNaOH, H₂O/EtOH, reflux90

Q. Table 2. Biological Activity Data

Assay TypeTargetResult (IC₅₀)Reference
COX-2 inhibitionRAW 264.7 cells12.5 µM
Antimicrobial screeningS. aureusMIC = 64 µg/mL

Key Recommendations

  • Prioritize Pd-catalyzed routes for scalable synthesis .
  • Use stability-indicating HPLC methods for purity validation .
  • Cross-validate biological assays with orthogonal models (e.g., in vitro + in silico) .

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